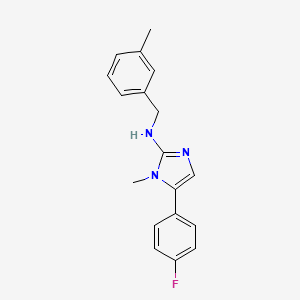
5-(4-fluorophenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a methylbenzyl group attached to an imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method is the condensation of 4-fluoroaniline with glyoxal to form an intermediate, which is then reacted with 3-methylbenzylamine and formaldehyde under acidic conditions to yield the desired imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-fluorophenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with potential anti-cancer activity.
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile: A pyrimidine derivative with COX-2 inhibitory potential and anti-inflammatory effects.
Uniqueness
5-(4-fluorophenyl)-1-methyl-N-(3-methylbenzyl)-1H-imidazol-2-amine is unique due to its specific structural features, such as the combination of a fluorophenyl group, a methyl group, and a methylbenzyl group attached to an imidazole ring
Propiedades
Fórmula molecular |
C18H18FN3 |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-1-methyl-N-[(3-methylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C18H18FN3/c1-13-4-3-5-14(10-13)11-20-18-21-12-17(22(18)2)15-6-8-16(19)9-7-15/h3-10,12H,11H2,1-2H3,(H,20,21) |
Clave InChI |
MSXVWVZWVTUUPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CNC2=NC=C(N2C)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethylphenyl)-3-{6-oxo-4-[(pyrimidin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}guanidine](/img/structure/B11565432.png)
![(2E,5Z)-5-(2-hydroxybenzylidene)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11565434.png)

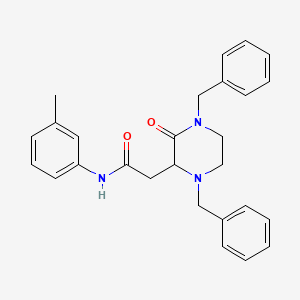
![4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11565462.png)
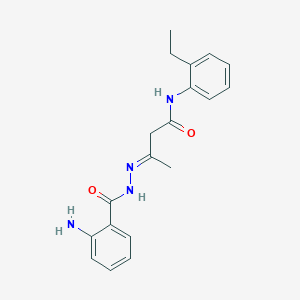
![2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11565474.png)
![2-(4-Nitrobenzenesulfonamido)-N-({N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11565477.png)
![6,7-dinitro-2-(3-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11565484.png)
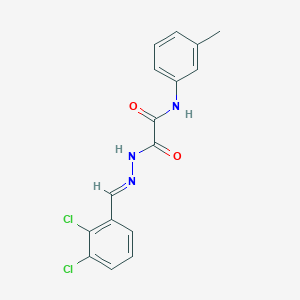
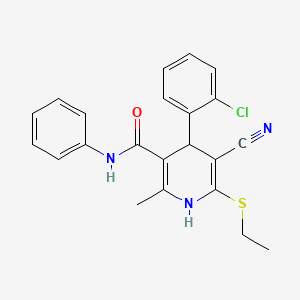
![2-[1-(2-phenylethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11565500.png)
![N'-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-methoxybenzohydrazide](/img/structure/B11565501.png)
![N-[1-(3,4-dimethylphenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11565504.png)
